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Compound of Interest

Compound Name: Fipamezole

Cat. No.: B1672676

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole is a potent and selective a2-adrenergic receptor antagonist that has been
investigated for its therapeutic potential in various neurological disorders, most notably for the
management of levodopa-induced dyskinesia in Parkinson's disease.[1] This technical guide
provides a comprehensive overview of the chemical structure and physical properties of
fipamezole, presenting key data in a structured format to support research and development
activities.

Chemical Structure and Identification

Fipamezole, with the chemical formula C14H15FN2, is a derivative of imidazole attached to a
fluorinated indane moiety.[1] The molecule exists as a racemic mixture, though its
stereoisomers have been studied individually.[2][3]

Table 1: Chemical Identification of Fipamezole
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Identifier Value

4-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-

UPAC Name yl)-1H-imidazole

Chemical Formula C14H15FN2

Molecular Weight 230.29 g/mol

CAS Number 150586-58-6

SMILES CCC1(CC2=CC=C(F)C=C2C1)C1=CNC=N1
InChl Key XAGTWPPXXHAZMK-UHFFFAOYSA-N

Physical and Chemical Properties

The physicochemical properties of a drug candidate are critical to its pharmacokinetic and
pharmacodynamic profile. While extensive experimental data for fipamezole's physical
properties are not publicly available, predicted values and some experimental data for its
hydrochloride salt provide valuable insights.

Table 2: Physical and Chemical Properties of Fipamezole
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Property Value Source
State Solid DrugBank Online
Water Solubility (Predicted) 0.139 mg/mL ALOGPS
logP (Predicted) 3.56 ALOGPS, Chemaxon
logS (Predicted) -3.2 ALOGPS
pKa (Strongest Acidic)

) 14.35 Chemaxon
(Predicted)
pKa (Strongest Basic)

] 6.57 Chemaxon
(Predicted)
Hydrogen Acceptor Count 1 Chemaxon
Hydrogen Donor Count 1 Chemaxon
Polar Surface Area 28.68 Az Chemaxon
Rotatable Bond Count 2 Chemaxon

Solubility of Fipamezole Hydrochloride:

Fipamezole hydrochloride, the salt form of the compound, exhibits solubility in various
solvents. It is soluble in DMSO.

Mechanism of Action: a2-Adrenergic Receptor
Antagonism

Fipamezole exerts its pharmacological effects by acting as an antagonist at a2-adrenergic
receptors. It displays high affinity for the human a2A, a2B, and a2C receptor subtypes.[1] By
blocking these presynaptic autoreceptors, fipamezole enhances the release of norepinephrine,
which can modulate downstream signaling pathways involved in motor control.
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Fipamezole's antagonistic action on presynaptic a2-adrenergic receptors.

Experimental Protocols
[35S]GTPyYS Binding Assay for Functional Antagonist
Activity

This assay is a widely used method to determine the functional activity of G protein-coupled
receptor (GPCR) ligands, such as fipamezole.

Objective: To quantify the ability of fipamezole to inhibit agonist-induced G-protein activation at

o2-adrenergic receptors.
Methodology:

 Membrane Preparation: Membranes are prepared from cells recombinantly expressing the
human a2A, a2B, or a2C adrenergic receptor subtypes.

o Assay Conditions: The prepared membranes are incubated in a buffer containing a sub-
saturating concentration of the non-hydrolyzable GTP analog, [35S]GTPYS.

e Agonist Stimulation: An agonist, such as adrenaline, is added to stimulate the receptors,
leading to the binding of [35S]GTPYS to the activated G-proteins.

o Antagonist Inhibition: To determine the antagonist properties of fipamezole, the assay is
performed in the presence of a fixed concentration of adrenaline and varying concentrations
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of fipamezole.

o Detection: The amount of [35S]GTPYS bound to the G-proteins is quantified by scintillation
counting after separating the membrane-bound radioactivity from the free radioligand,
typically by filtration.

o Data Analysis: The concentration-response curves for fipamezole's inhibition of agonist-
stimulated [35S]GTPYS binding are analyzed to determine its potency (KB value).

General Protocol for Solubility Determination (Shake-
Flask Method)

While a specific protocol for fipamezole is not detailed in the provided search results, the
shake-flask method is a standard approach for determining the thermodynamic solubility of a
compound.

Objective: To determine the saturation concentration of fipamezole in a specific solvent.

Methodology:

Sample Preparation: An excess amount of solid fipamezole is added to a known volume of
the solvent (e.g., water, buffer at a specific pH) in a sealed container.

o Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a
sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

» Phase Separation: The undissolved solid is separated from the saturated solution by
centrifugation or filtration. Care must be taken to avoid any loss of the dissolved compound
or changes in temperature.

» Quantification: The concentration of fipamezole in the clear, saturated solution is determined
using a suitable analytical method, such as high-performance liquid chromatography (HPLC)
with UV detection.

o Replicate Analysis: The experiment is performed in triplicate to ensure the reproducibility of
the results.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

This technical guide has summarized the key chemical and physical characteristics of
fipamezole, an a2-adrenergic receptor antagonist. The provided data tables, mechanism of
action diagram, and outlines of experimental protocols offer a valuable resource for
researchers and professionals in the field of drug development. A thorough understanding of
these fundamental properties is essential for the continued investigation of fipamezole's
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fipamezole (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces
levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease -
PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

 To cite this document: BenchChem. [Fipamezole: A Technical Guide to its Chemical Structure
and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1672676#fipamezole-chemical-structure-and-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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